molecular formula C6H2ClFI2 B14762076 1-Chloro-2-fluoro-3,4-diiodobenzene

1-Chloro-2-fluoro-3,4-diiodobenzene

Cat. No.: B14762076
M. Wt: 382.34 g/mol
InChI Key: YHZRUAQEIKNGHI-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3,4-diiodobenzene is a polyhalogenated aromatic compound of high interest in advanced organic synthesis and materials science . Its structure features a benzene ring strategically substituted with chlorine (position 1), fluorine (position 2), and two iodine atoms (positions 3 and 4). This specific arrangement confers unique electronic and steric properties, driven by the electron-withdrawing effects of the halogens and the substantial atomic radius of iodine. The iodine atoms, in particular, make it a highly valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures . Furthermore, the compound's potential for halogen bonding, primarily mediated by the iodine atoms, makes it a compelling building block in crystal engineering and the design of functional materials . SAFETY AND HANDLING: This product is intended for research purposes only and is not approved for human or veterinary use . Researchers must use appropriate safety protocols, including fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Storage should be in amber glass vials under an inert atmosphere such as nitrogen to prevent potential degradation .

Properties

Molecular Formula

C6H2ClFI2

Molecular Weight

382.34 g/mol

IUPAC Name

1-chloro-2-fluoro-3,4-diiodobenzene

InChI

InChI=1S/C6H2ClFI2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H

InChI Key

YHZRUAQEIKNGHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)I)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3,4-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the diazotization of 2-fluoro-4-iodoaniline followed by Sandmeyer reactions to introduce the chlorine and additional iodine atoms. The reaction conditions typically involve the use of hydrochloric acid, sodium nitrite, and potassium iodide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-3,4-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 1-chloro-2-fluoro-3,4-diiodobenzene with structurally related halogenated benzenes:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound Cl (1), F (2), I (3,4) 422.34 High iodine content enhances halogen bonding; Cl/F provide electronic anisotropy.
2,3-Difluoro-1,4-diiodobenzene F (2,3), I (1,4) 388.89 Used in synthesizing DBBDF derivatives for organic field-effect transistors (OFETs).
1-Chloro-3,4-difluoro-2-iodobenzene Cl (1), F (3,4), I (2) 292.43 Lower molecular weight; fluorine-rich for enhanced stability.
1-Chloro-2,3,4-triiodobenzene Cl (1), I (2,3,4) 511.23 Higher iodine density increases steric hindrance and reactivity in substitution reactions.

Key Observations :

  • Halogen Bonding : Iodine-rich compounds like this compound exhibit stronger halogen bonding (e.g., in co-crystals with pyridine derivatives ), which is critical for designing functional materials.
  • Electronic Effects : Fluorine and chlorine substituents polarize the aromatic ring, directing electrophilic substitution to specific positions. For instance, in 2,3-difluoro-1,4-diiodobenzene, fluorine’s electron-withdrawing effect facilitates cross-coupling at iodine-substituted positions .

Physicochemical Properties

  • Solubility: Iodine’s hydrophobicity reduces aqueous solubility, making diiodobenzenes more soluble in nonpolar solvents (e.g., methylene chloride) compared to mono-halogenated analogs .
  • Thermal Stability : Fluorine substituents enhance thermal stability. For instance, 2,3-difluoro-1,4-diiodobenzene withstands high-temperature cyclization (92% yield) , suggesting that this compound may exhibit comparable robustness.

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 1-chloro-2-fluoro-3,4-diiodobenzene, and how can competing halogenation reactions be minimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation of benzene derivatives. For example, iodination of 1-chloro-2-fluorobenzene using iodine monochloride (ICl) under controlled temperatures (0–5°C) can introduce iodine atoms at positions 3 and 3. Competing side reactions (e.g., over-iodination or halogen displacement) are mitigated by stoichiometric control, low-temperature conditions, and inert atmospheres. Purification via column chromatography with hexane/ethyl acetate gradients isolates the target compound .

Q. What safety protocols are critical when handling polyhalogenated benzenes like this compound?

  • Methodological Answer : Due to potential toxicity and instability, researchers must use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Storage should be in amber glass vials under nitrogen to prevent degradation. Regular monitoring via gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures compound integrity. Disposal requires neutralization with sodium thiosulfate to reduce iodine residues before incineration .

Q. How can NMR spectroscopy resolve structural ambiguities in polyhalogenated benzenes?

  • Methodological Answer : 19F^{19}\text{F} and 1H^{1}\text{H} NMR are essential for confirming halogen positions. For instance, 19F^{19}\text{F} chemical shifts are sensitive to neighboring substituents: fluorine at position 2 in this compound shows distinct coupling with adjacent iodine atoms. 13C^{13}\text{C} NMR aids in identifying carbon environments influenced by electronegative halogens. Computational tools (e.g., DFT calculations) validate spectral assignments .

Advanced Research Questions

Q. How do steric and electronic effects of multiple halogens influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The compound’s iodine atoms are sterically hindered, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (80–100°C) for Suzuki-Miyaura coupling. Electronic effects from electron-withdrawing halogens reduce nucleophilicity; thus, pre-activation with silver oxide (Ag2_2O) enhances reactivity. Reaction progress is tracked via thin-layer chromatography (TLC) with UV visualization .

Q. What strategies resolve contradictions in reported crystallographic data for polyhalogenated benzenes?

  • Methodological Answer : Discrepancies in unit cell parameters or bond angles often arise from polymorphism or solvent inclusion. Single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (100 K) minimizes thermal motion artifacts. Comparative analysis using Cambridge Structural Database (CSD) entries identifies outliers. Redundant syntheses under varying conditions (e.g., solvent polarity) validate reproducibility .

Q. How can degradation pathways of this compound be systematically analyzed under environmental conditions?

  • Methodological Answer : Accelerated degradation studies in UV light or aqueous solutions (pH 3–10) identify breakdown products. Liquid chromatography-mass spectrometry (LC-MS) detects intermediates like dehalogenated derivatives. Kinetic modeling (pseudo-first-order rate constants) quantifies stability. Environmental fate is predicted using EPI Suite software, cross-referenced with experimental data .

Q. What advanced techniques characterize halogen-halogen interactions in solid-state structures?

  • Methodological Answer : Hirshfeld surface analysis and non-covalent interaction (NCI) plots derived from SCXRD data map halogen bonding (e.g., I···F contacts). Raman spectroscopy detects vibrational modes (e.g., I–I stretching at 180–200 cm1^{-1}). Periodic DFT calculations (VASP software) model lattice energies and interaction strengths .

Tables

Table 1 : Key spectral data for this compound

TechniqueObserved DataReference Compound
19F^{19}\text{F} NMRδ −112.3 ppm (d, 4JFI^4J_{F-I} = 8 Hz)1-fluoro-2-iodobenzene
13C^{13}\text{C} NMRδ 122.5 (C-I), 140.2 (C-Cl)1-chloro-3-iodobenzene

Table 2 : Stability under accelerated degradation conditions

ConditionHalf-life (days)Major Degradation Product
UV light (254 nm)7.21-chloro-2-fluorobenzene
Aqueous (pH 7)14.53-iodophenol

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